molecular formula C18H12Cl2F3N3O2S B2583082 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226444-99-0

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2583082
CAS RN: 1226444-99-0
M. Wt: 462.27
InChI Key: NENCSWZFQQDOAH-UHFFFAOYSA-N
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Description

“2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide” is a chemical compound . It has a molecular formula of C18H12Cl2F3N3O2S and a molecular weight of 462.27.

Scientific Research Applications

Structural Analysis and Molecular Interactions

  • A study by Boechat et al. (2011) on related compounds revealed the formation of 3-D arrays via various intermolecular interactions, including N–H···O, N–H···N, and C–H···N hydrogen bonds. These interactions are crucial for understanding the molecular structure and potential applications in drug design and molecular engineering (Boechat et al., 2011).

Antimicrobial and Antitumor Activity

  • Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2009).
  • Yurttaş et al. (2015) investigated new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their antitumor activity, indicating the significance of these compounds in cancer research (Yurttaş et al., 2015).

QSAR Studies and Antibacterial Activity

  • Desai et al. (2008) conducted QSAR studies on similar compounds, evaluating their antibacterial activity against various bacteria, which is crucial for drug discovery and pharmaceutical applications (Desai et al., 2008).
  • Ramalingam et al. (2019) synthesized acetamide derivatives as antibacterial agents, further emphasizing the potential of these compounds in addressing bacterial infections (Ramalingam et al., 2019).

pKa Determination and Chemical Properties

  • Duran and Canbaz (2013) determined the acidity constants (pKa values) of newly synthesized acetamide derivatives, providing insights into their chemical properties and potential for further applications (Duran & Canbaz, 2013).

Anticonvulsant Activity

  • Aktürk et al. (2002) explored the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, contributing to the development of new anticonvulsant drugs (Aktürk et al., 2002).

Sulfur-Aromatic Interactions in Drug Design

  • Peng et al. (2020) studied the sulfur-aromatic interactions in potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors, highlighting the significance of these interactions in medicinal chemistry (Peng et al., 2020).

Future Directions

The future directions for research on this compound could include further investigation into its potential as a SARS-CoV-2 agent , as well as exploration of its chemical properties and potential applications in various chemical reactions .

properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O2S/c19-13-6-1-10(7-14(13)20)15-8-25-17(29-9-16(24)27)26(15)11-2-4-12(5-3-11)28-18(21,22)23/h1-8H,9H2,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENCSWZFQQDOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

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